molecular formula C7H19NO2SSi B3013445 N-(Tert-butyldimethylsilyl)methanesulfonamide CAS No. 1648813-57-3

N-(Tert-butyldimethylsilyl)methanesulfonamide

Cat. No.: B3013445
CAS No.: 1648813-57-3
M. Wt: 209.38
InChI Key: IIAMUEUMENCKFH-UHFFFAOYSA-N
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Description

N-(Tert-butyldimethylsilyl)methanesulfonamide (CAS: 162012-69-3) is a silylated sulfonamide widely used in organic synthesis as a protective group or intermediate. Its structure combines a methanesulfonamide backbone with a tert-butyldimethylsilyl (TBS) group, which enhances steric bulk and stability under basic conditions while remaining acid-labile for selective deprotection . Synthesized via the reaction of methanesulfonamide with tert-butyldimethylsilyl chloride in the presence of triethylamine, it achieves high yields (87%) and purity, as confirmed by NMR, HRMS, and IR .

Properties

IUPAC Name

N-[tert-butyl(dimethyl)silyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H19NO2SSi/c1-7(2,3)12(5,6)8-11(4,9)10/h8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIAMUEUMENCKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H19NO2SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(Tert-butyldimethylsilyl)methanesulfonamide can be synthesized by reacting methanesulfonamide with tert-butyldimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Tert-butyldimethylsilyl)methanesulfonamide primarily undergoes substitution reactions due to the presence of the sulfonamide group. It can also participate in deprotection reactions where the tert-butyldimethylsilyl group is removed .

Common Reagents and Conditions

Major Products

The major products of these reactions are the deprotected amine and the corresponding substituted sulfonamide .

Scientific Research Applications

Derivatization Agent in Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS)
TBDMS-methanesulfonamide serves as a derivatizing agent in GC-MS, particularly for the analysis of hydroxylated compounds and amino acids. By converting polar functional groups into more volatile silyl derivatives, it improves the detection limits and resolution of analytes during chromatographic separation .

  • Applications :
    • Silylation of alcohols, amines, and thiols.
    • Enhancing the volatility of carboxylic acids for GC analysis.

Silylation of Functional Groups

TBDMS-methanesulfonamide is an efficient silylating agent that can modify various functional groups, making them more suitable for subsequent reactions or analyses. The silylation process protects sensitive functional groups from degradation during chemical transformations.

  • Silylation Benefits :
    • Protects alcohols and amines during multi-step synthesis.
    • Facilitates the analysis of complex mixtures by increasing stability and volatility .

Applications in Organic Synthesis

The compound is utilized in the synthesis of more complex organic molecules. Its ability to selectively silylate hydroxyl and amine groups allows chemists to create specific derivatives that can be further manipulated in synthetic pathways.

  • Synthetic Pathways :
    • Used as a protective group for alcohols and amines.
    • Provides a route to synthesize silylated derivatives that can undergo further functionalization .

Case Study 1: Silylation of Hydroxyl Compounds

Research demonstrated that TBDMS-methanesulfonamide effectively silylates primary, secondary, and tertiary alcohols with high yields. The method employed imidazole as a catalyst, resulting in mild reaction conditions that preserved sensitive substrates .

Case Study 2: Chiral Derivatization

In studies focused on chiral compounds, TBDMS-methanesulfonamide was used to derive chiral alcohols and amines, allowing for the determination of their absolute configurations through chiral GC analysis. This application is crucial in pharmaceuticals where stereochemistry significantly influences biological activity .

Mechanism of Action

The mechanism by which N-(Tert-butyldimethylsilyl)methanesulfonamide exerts its effects involves the formation of a stable silyl ether bond with the amine group. This bond protects the amine from unwanted reactions during subsequent synthetic steps . The tert-butyldimethylsilyl group can be selectively removed under mild conditions, typically using fluoride ions, to regenerate the free amine .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Reactivity

N-(Tert-butyldimethylsilyl)benzenesulfonamide (1b-precursor)
  • Structure : Replaces the methyl group in the target compound with a benzene ring.
  • Reactivity : The aromatic ring introduces electron-withdrawing effects, increasing electrophilicity at the sulfonamide sulfur. This enhances reactivity in nucleophilic substitutions compared to the methyl analog .
  • Synthesis : Quantitatively synthesized from benzenesulfonamide and TBSCl, demonstrating broader applicability for aromatic sulfonamides .
N-(Tert-butyldimethylsilyl)-6-methylpyridine-3-sulfonimidamide (6j)
  • Structure : Incorporates a pyridine ring and sulfonimidamide group, differing from the sulfonamide in the target.
  • Reactivity : The sulfonimidamide nitrogen allows for further functionalization (e.g., phosphorylation), while the pyridine ring enables coordination with metals. This compound is 82% yield with TBS protection .
1-Bromo-N-(1,3,4-tri-((tert-butyldimethylsilyl)oxy)butan-2-yl)methanesulfonamide (26)
  • Structure : Features multiple TBS-protected hydroxyl groups and a brominated sulfonamide.
  • Reactivity: The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable in radiosensitizer synthesis. Stability under hydrogenation conditions (Pd/C, H₂) is notable .

Stability and Deprotection

  • Acid Sensitivity : The TBS group in the target compound is cleaved under mild acidic conditions (e.g., TFA/THF), a trait shared with N-(Tert-butyldimethylsilyl)benzenesulfonamide .
  • Base Stability : Both the target and 1b-precursor remain stable under basic conditions (e.g., NaHCO₃), critical for multi-step syntheses .
  • Thermal Stability : The target compound exhibits higher thermal stability (decomposition >200°C) compared to nitroimidazole derivatives (e.g., compound 27 in ), which degrade at lower temperatures due to nitro group instability .

Data Tables

Table 1: Structural and Spectral Comparison

Compound Molecular Formula Key NMR Signals (δ, ppm) MS Data (m/z)
N-(Tert-butyldimethylsilyl)methanesulfonamide C₈H₂₁NO₂SSi ¹H: 0.15 (s, 6H, Si(CH₃)₂), 0.95 (s, 9H, C(CH₃)₃) HRMS: 259.1032 [M+H]⁺
N-(Tert-butyldimethylsilyl)benzenesulfonamide C₁₂H₂₁NO₂SSi ¹H: 7.65–7.45 (m, 5H, Ar-H), 0.90 (s, 9H, C(CH₃)₃) HRMS: 307.1254 [M+H]⁺
1-Bromo-N-(1,3,4-tri-TBS-oxybutan-2-yl)methanesulfonamide C₂₃H₄₈BrNO₅SSi₃ ¹³C: 52.1 (C-Br), 25.8 (Si(CH₃)₂) ESI-MS: 692.2 [M+Na]⁺

Table 2: Stability and Reactivity

Compound Acid Sensitivity Base Stability Thermal Decomposition (°C)
This compound High (TFA cleavage) High >200
MTBSTFA Moderate (pH <3) Moderate ~150
1-(2-Nitroimidazol-1-yl)-N-(TBS-derivative)methanesulfonamide Low Low 120–140

Biological Activity

N-(Tert-butyldimethylsilyl)methanesulfonamide is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes. The TBDMS group can influence binding affinities and selectivity towards specific biological targets, particularly in the context of enzyme inhibition.

Structure-Activity Relationships (SAR)

Studies have demonstrated that modifications to the TBDMS moiety can significantly impact the compound's potency. For instance, variations in the sulfonamide group can alter its interaction with target proteins, affecting both efficacy and specificity.

Biological Activity Overview

  • Antiviral Activity :
    • Research indicates that compounds with similar TBDMS modifications exhibit antiviral properties, particularly against HIV-1 reverse transcriptase (RT). The binding interactions within the NNRTI-binding pocket are critical for their activity .
    • The SAR studies suggest that certain substitutions on the TBDMS group can enhance antiviral potency while also mitigating resistance mutations commonly observed in HIV strains .
  • Proangiogenic Effects :
    • Initial evaluations have shown that related TBDMS compounds can stimulate endothelial cell tubule formation, indicating potential proangiogenic activity. This suggests a role in promoting angiogenesis, which could be beneficial in therapeutic contexts such as wound healing or tissue regeneration .
  • Inhibition of Methyltransferases :
    • Compounds structurally related to this compound have been investigated for their ability to inhibit methyltransferases involved in viral replication, such as SARS-CoV-2 nsp14. These inhibitors demonstrate subnanomolar potency and improved cell membrane permeability compared to their parent compounds .

Case Studies

  • HIV-1 Reverse Transcriptase Inhibitors : A study highlighted the binding characteristics of TBDMS-modified compounds within the NNRTI-binding pocket of HIV-1 RT. The findings revealed that specific modifications could enhance interaction stability and reduce susceptibility to common resistance mutations .
  • Angiogenesis Assays : In assays testing proangiogenic activity, compounds derived from TBDMS exhibited enhanced endothelial cell proliferation and tubule formation compared to controls, suggesting potential applications in therapeutic angiogenesis .

Data Tables

Compound Activity Type Potency Mechanism
TBDMS-SulfonamideAntiviralSubnanomolarInhibition of HIV-1 RT
TBDMS-DerivativeProangiogenicSignificantEndothelial cell tubule formation
TBDMS-Methyltransferase InhibitorViral replication inhibitionSubnanomolarInhibition of nsp14 methyltransferase

Q & A

Q. What are the critical safety protocols for handling N-(Tert-butyldimethylsilyl)methanesulfonamide in the laboratory?

Methodological Answer:

  • Storage and Handling: Store at 0–6°C in moisture-sensitive conditions due to the reactivity of the tert-butyldimethylsilyl (TBS) group. Use inert atmospheres (argon/nitrogen) during synthesis to prevent hydrolysis .
  • Waste Disposal: Segregate waste containing silyl-protected sulfonamides and transfer to certified chemical disposal services. Avoid aqueous neutralization due to potential release of volatile siloxanes .
  • PPE: Use nitrile gloves, safety goggles, and fume hoods during synthesis to mitigate exposure to sulfonamide intermediates, which may exhibit moderate toxicity .

Q. What synthetic routes are commonly employed to prepare this compound?

Methodological Answer:

  • Silylation of Methanesulfonamide: React methanesulfonamide with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base (e.g., imidazole or triethylamine) in anhydrous dichloromethane or THF. Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1) .
  • Catalytic Coupling: Use Pd-catalyzed methods for aryl-silyl bond formation, as demonstrated in analogous sulfinamide syntheses. For example, Pd₂(dba)₃ with tBu-XPhos ligand enables coupling of silyl precursors with sulfonamide intermediates at 90°C in toluene/water mixtures .

Q. How is spectroscopic characterization (NMR, IR, MS) performed for this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Key signals include:
    • TBS group: δ ~0.1–0.3 ppm (Si(CH₃)₂), δ ~0.9 ppm (C(CH₃)₃).
    • Sulfonamide NH: δ ~3.5–4.0 ppm (broad singlet, exchangeable).
    • SO₂ group: Deshielded carbons at δ ~45–50 ppm in ¹³C NMR .
  • IR: Strong absorption bands at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ or [M–H]⁻ ions. Fragmentation patterns often include loss of the TBS group (e.g., [M–C₄H₉Si(CH₃)₂]⁺) .

Advanced Research Questions

Q. How does steric bulk from the TBS group influence regioselectivity in alkylation or acylation reactions?

Methodological Answer:

  • Steric Shielding: The TBS group directs electrophilic attacks to less hindered positions. For example, in N-alkylation, bulky electrophiles (e.g., tert-butyl bromides) preferentially react at the sulfonamide nitrogen rather than adjacent positions .
  • Computational Validation: DFT studies (e.g., PM6 method) show that the TBS group increases the energy barrier for reactions at protected sites by ~5–10 kcal/mol, as seen in analogous sulfonamides .

Q. How can contradictions in UV/Vis spectral data be resolved for derivatives of this compound?

Methodological Answer:

  • Experimental vs. Theoretical Data: Perform TD-DFT calculations to predict electronic transitions. For example, HOMO→LUMO transitions in N-(3,5-di-tert-butylphenyl) derivatives correlate with observed λmax at ~270–290 nm. Discrepancies >10 nm suggest impurities or solvent effects .
  • Solvent Correction: Use polarizable continuum models (PCM) to adjust for solvent polarity. Acetonitrile shifts λmax by +5 nm compared to gas-phase calculations .

Q. What computational methods are optimal for modeling the electronic structure of this compound?

Methodological Answer:

  • Geometry Optimization: Use the PM6 semi-empirical method for initial optimization, followed by B3LYP/6-311+G(d,p) for higher accuracy. This approach predicts bond lengths (e.g., S–N: ~1.63 Å) and angles (C–S–O: ~106°) within 2% error of crystallographic data .
  • Electronic Properties: Natural Bond Orbital (NBO) analysis reveals hyperconjugation between the sulfonamide lone pair and σ*(Si–C) orbitals, stabilizing the TBS group .

Q. How can regioselective bis- or polyalkylation of this compound be achieved?

Methodological Answer:

  • Stepwise Protection: Temporarily protect the sulfonamide NH with a trityl (Trt) group, perform alkylation at the silyl-protected site, then deprotect. For example, Trt removal with TFA enables sequential functionalization .
  • Kinetic Control: Use low temperatures (–20°C) and bulky bases (e.g., LDA) to favor monoalkylation. Monitor reaction progress via LC-MS to halt at the desired stage .

Q. What strategies mitigate hydrolysis of the TBS group during prolonged reactions?

Methodological Answer:

  • Solvent Selection: Use anhydrous DMF or THF with molecular sieves (4Å) to sequester water.
  • Additives: Include 2,6-lutidine (5 mol%) to scavenge trace HCl generated during silyl ether hydrolysis .
  • Real-Time Monitoring: Employ in-situ IR spectroscopy to detect Si–O bond cleavage (broad peak ~1050 cm⁻¹) and adjust conditions dynamically .

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